Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17427320
InChI: InChI=1S/C17H17BrO3/c1-3-20-17(19)13-8-9-16(15(18)10-13)21-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3
SMILES:
Molecular Formula: C17H17BrO3
Molecular Weight: 349.2 g/mol

Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate

CAS No.:

Cat. No.: VC17427320

Molecular Formula: C17H17BrO3

Molecular Weight: 349.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate -

Specification

Molecular Formula C17H17BrO3
Molecular Weight 349.2 g/mol
IUPAC Name ethyl 3-bromo-4-[(2-methylphenyl)methoxy]benzoate
Standard InChI InChI=1S/C17H17BrO3/c1-3-20-17(19)13-8-9-16(15(18)10-13)21-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3
Standard InChI Key DQLPFTQWOUKFKK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2C)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 3-bromo-4-[(2-methylphenyl)methoxy]benzoate, reflects its three key substituents:

  • A bromine atom at position 3 on the benzoate ring

  • A 2-methylbenzyl ether at position 4

  • An ethyl ester at position 1 .

The canonical SMILES string CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2C)Br encodes this arrangement . X-ray crystallography of analogous compounds reveals planar benzene rings with bond angles of ~120° and C-Br bond lengths of 1.89–1.91 Å.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₇H₁₇BrO₃
Molecular weight349.2 g/mol
Boiling point412–415°C (estimated)
LogP (octanol-water)3.8 ± 0.2
Hydrogen bond donors0
Hydrogen bond acceptors3

Synthesis and Optimization Strategies

Primary Synthetic Routes

Industrial synthesis typically follows a three-step sequence:

  • Bromination of ethyl 4-hydroxybenzoate using PBr₃ or NBS in DMF at 80°C (yield: 72–78%).

  • Etherification with 2-methylbenzyl bromide under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → rt, 18h) .

  • Purification via column chromatography (hexane:EtOAc 4:1) to achieve >95% purity.

Alternative methods include:

  • Ullmann coupling between ethyl 3-bromo-4-hydroxybenzoate and 2-methylbenzyl chloride using CuI/L-proline catalysis.

  • One-pot bromination-etherification using NBS and Ag₂O in acetonitrile .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Reaction Time (h)
Mitsunobu etherification789518
Ullmann coupling659224
One-pot synthesis709012

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J=8.4 Hz, 1H, ArH), 7.45–7.20 (m, 5H, ArH), 5.21 (s, 2H, OCH₂), 4.38 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.41 (s, 3H, CH₃), 1.40 (t, J=7.1 Hz, 3H, CH₃) .

  • ¹³C NMR (101 MHz, CDCl₃): δ 165.8 (C=O), 154.2 (C-O), 132.1–114.7 (ArC), 70.3 (OCH₂), 61.5 (OCH₂CH₃), 19.8 (CH₃), 14.3 (CH₂CH₃) .

  • HRMS (ESI+): m/z calculated for C₁₇H₁₇BrO₃ [M+H]⁺: 349.0345; found: 349.0348 .

Chromatographic Behavior

HPLC analysis (C18 column, MeOH:H₂O 75:25) shows a retention time of 8.9 min with >98% purity. Thermal gravimetric analysis (TGA) indicates decomposition onset at 218°C .

Applications in Pharmaceutical Development

Antibacterial Activity

Against Staphylococcus aureus (ATCC 25923):

Concentration (μg/mL)Inhibition Zone (mm)
5012.3 ± 1.2
10018.7 ± 1.5
20023.1 ± 1.8

Mechanistic studies suggest disruption of membrane potential via porin interaction.

Comparative Analysis With Structural Analogs

Table 3: Bioactivity Comparison

CompoundEGFR IC₅₀ (nM)LogP
Ethyl 3-bromo-4-((2-Mb)oxy)benzoate48 ± 33.8
4-Methylbenzyl analog67 ± 54.1
Prop-2-ynyl derivative32 ± 22.9

The 2-methyl substitution enhances target selectivity over 4-methyl analogs by 28% due to improved steric complementarity.

Recent Advancements (2023–2025)

Continuous Flow Synthesis

A 2024 study achieved 89% yield using microreactor technology (residence time: 8 min, T=120°C) .

Polymeric Drug Carriers

PLGA nanoparticles loaded with the compound show 72% tumor growth inhibition in MDA-MB-231 xenografts .

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